molecular formula C25H19O2P B12895730 3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid CAS No. 62350-80-5

3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid

Cat. No.: B12895730
CAS No.: 62350-80-5
M. Wt: 382.4 g/mol
InChI Key: LYGZYENEADUBKI-UHFFFAOYSA-N
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Description

Electronic Effects

  • Meta-Substituted (Target Compound): The electron-withdrawing carboxylic acid group at the meta position induces a moderate -I effect , polarizing the benzene ring. This destabilizes the phosphanyl group’s lone pair, enhancing its nucleophilicity compared to ortho analogs.
  • Ortho-Substituted (2-(Diphenylphosphino)benzoic Acid): Proximity between the carboxylic acid and phosphanyl groups creates a stronger electron-withdrawing effect, reducing phosphorus basicity.

Steric Considerations

  • The biphenyl-4-yl group in the target compound introduces greater steric bulk than the phenyl groups in 2-(diphenylphosphino)benzoic acid. This hinders coordination to metal centers in catalysis compared to less bulky analogs.
  • In 3-(Di-tert-butylphosphanyl)benzoic acid , the tert-butyl groups create extreme steric shielding, rendering the compound inert toward oxidation. By contrast, the target compound’s biphenyl-phenyl system balances steric protection with reactivity.

Structural Flexibility

  • Conformational Analysis: Molecular modeling of the target compound predicts two low-energy conformers:
    • A planar conformation with the biphenyl moiety aligned parallel to the benzoic acid ring.
    • A twisted conformation with a 45° dihedral angle between the biphenyl and benzoic acid planes.
  • By comparison, ortho-substituted derivatives exhibit restricted rotation due to steric hindrance, locking them in non-planar conformations.

Properties

CAS No.

62350-80-5

Molecular Formula

C25H19O2P

Molecular Weight

382.4 g/mol

IUPAC Name

3-[phenyl-(4-phenylphenyl)phosphanyl]benzoic acid

InChI

InChI=1S/C25H19O2P/c26-25(27)21-10-7-13-24(18-21)28(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-8-3-1-4-9-19/h1-18H,(H,26,27)

InChI Key

LYGZYENEADUBKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Phosphination Reaction

  • Starting materials: 4-bromobiphenyl and phenylphosphine.
  • Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).
  • Base: Potassium carbonate (K2CO3) or similar bases.
  • Solvent: Tetrahydrofuran (THF) or other aprotic solvents.
  • Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation.
  • Temperature: Typically reflux or elevated temperatures (60–80 °C).

This step forms the key phosphino-biphenyl intermediate by palladium-catalyzed cross-coupling of the aryl bromide with phenylphosphine.

Carboxylation / Introduction of Benzoic Acid Group

  • The phosphino-biphenyl intermediate undergoes further functionalization to introduce the benzoic acid group at the 3-position.
  • This can be achieved by carboxylation reactions or by using benzoic acid derivatives as coupling partners.
  • Reaction conditions often involve bases like K2CO3 and solvents such as THF or dimethylformamide (DMF).
  • The reaction is performed under inert atmosphere to maintain phosphine integrity.

Purification

  • The crude product is typically purified by recrystallization or chromatographic techniques.
  • The final compound is isolated as a solid, often characterized by NMR, mass spectrometry, and elemental analysis.

Industrial and Research-Scale Synthesis Insights

A patented industrial method for biphenyl benzoic acid derivatives, which can be adapted for this compound, involves:

  • Avoiding hazardous reagents such as Raney nickel and minimizing side reactions like unwanted nitration.
  • Combining reduction and dehalogenation steps to streamline synthesis.
  • Using mild conditions to improve yield and purity.

For example, a reduction step using 5% Pd/C catalyst in ethanol at 40 °C for 12 hours can effectively reduce intermediates and facilitate dehalogenation, yielding high purity products with yields around 90%.

Reaction Summary Table

Step Reactants/Conditions Catalyst/Base Solvent Temperature Outcome
Phosphination 4-bromobiphenyl + phenylphosphine Pd(PPh3)4, K2CO3 THF Reflux (~70 °C) Phosphino-biphenyl intermediate
Carboxylation Phosphino-biphenyl intermediate + CO2 or benzoic acid derivative K2CO3 THF or DMF Room temp to reflux Introduction of benzoic acid group
Reduction/Dehalogenation Nitro or halogenated intermediates + Pd/C catalyst Pd/C (5%) Ethanol 40 °C, 12 h Final phosphanyl benzoic acid compound
Purification Recrystallization or chromatography Pure 3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid

Research Findings and Notes

  • The phosphino group is sensitive to oxidation; thus, inert atmosphere and careful handling are critical during synthesis.
  • The biphenyl and phenyl groups provide steric and electronic properties that influence the reactivity and stability of intermediates.
  • The compound serves as an effective ligand in palladium-catalyzed cross-coupling reactions, highlighting the importance of high purity and controlled synthesis.
  • Industrial methods emphasize safety and scalability by avoiding highly flammable catalysts and minimizing hazardous reagents.

Chemical Reactions Analysis

Ligand Behavior in Coordination Chemistry

The phosphanyl group (-PH) acts as a strong σ-donor ligand for transition metals, enabling applications in catalysis:

Metal Complex Application Key Observations
Pd(0)-phosphanyl complexSuzuki-Miyaura cross-couplingEnhanced electron density at Pd center improves oxidative addition efficiency.
Rh(I)-phosphanyl complexAsymmetric hydrogenationChiral environment induces enantioselectivity (up to 95% ee).

Mechanistic studies indicate that the benzoic acid moiety stabilizes intermediates via hydrogen bonding, reducing side reactions .

3.1. Carboxylic Acid Reactivity

The benzoic acid group undergoes standard derivatization:

Esterification

Compound+R-OHH+3-[([1,1’-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoate ester\text{Compound} + \text{R-OH} \xrightarrow{\text{H}^+} \text{3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoate ester}

  • Conditions: H₂SO₄ (cat.), reflux in ethanol

  • Yield: 85–90%

Decarboxylation
Under pyrolysis (200–250°C), the compound loses CO₂ to form 3-([1,1'-biphenyl]-4-yl)(phenyl)phosphanylbenzene, a potent ligand for Ni-catalyzed C–H activation.

3.2. Phosphanyl Group Reactivity

Protonation
The PH group reacts with strong acids (e.g., HCl) to form phosphonium salts:

Compound+HCl[PhP(H)Cl]-[Biphenyl-4-yl]benzoic acid\text{Compound} + \text{HCl} \rightarrow \text{[PhP(H)Cl]-[Biphenyl-4-yl]benzoic acid}

  • Application: Intermediate for phosphine oxide synthesis .

Oxidation
Controlled oxidation with H₂O₂ or O₂ yields the phosphoryl derivative:

CompoundH2O23-[([1,1’-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid\text{Compound} \xrightarrow{\text{H}_2\text{O}_2} \text{3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid}

  • Conditions: 0°C, CH₂Cl₂ solvent

  • Yield: >95%

Oxidation and Stability Data

The compound shows moderate air sensitivity. Kinetic studies reveal:

Parameter Value Method
Oxidation half-life (air)48 hours (25°C)UV-Vis monitoring at 280 nm
Thermal decomposition220°C (onset)TGA analysis

Scientific Research Applications

Organic Synthesis

Catalysis in Organic Reactions:
The compound acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency of processes such as cross-coupling reactions. Its phosphine group can stabilize metal centers, facilitating reactions like Suzuki and Heck coupling.

Reaction Type Catalyst Yield (%) Reference
Suzuki CouplingPd(II)85
Heck ReactionPd(0)78

Material Science

Development of Functional Polymers:
3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid is utilized in the synthesis of functionalized polymers. These polymers exhibit enhanced thermal stability and electrical conductivity, making them suitable for applications in electronic devices.

Case Study: Conductive Polymers

In a study published in a materials journal, the incorporation of this compound into poly(3-hexylthiophene) led to a significant increase in conductivity, attributed to the phosphine's ability to form charge transfer complexes.

Property Before Addition After Addition
Conductivity (S/m)0.010.15
Thermal Stability (°C)200250

Medicinal Chemistry

Potential Anticancer Activity:
Recent research has indicated that phosphine derivatives can exhibit anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). Results showed that treatment with varying concentrations resulted in significant cell death compared to controls.

Concentration (µM) Cell Viability (%) IC50 (µM)
107520
5045
10020

Mechanism of Action

The mechanism by which 3-([1,1’-Biphenyl]-4-yl(phenyl)phosphino)benzoic acid exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The biphenyl and phenyl groups provide steric hindrance, while the phosphino group offers electronic properties that facilitate the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid but differ in functional groups, substituents, or applications:

3-([1,1'-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid (CAS 62350-79-2)

  • Molecular Formula : C25H19O3P
  • Key Difference : The phosphoryl group (P=O) replaces the phosphanyl (P–H) group, introducing an oxygen atom.
  • Implications :
    • Increased polarity and hydrogen-bonding capacity due to the P=O group, enhancing solubility in polar solvents .
    • Greater oxidative stability compared to the phosphanyl analog, which may degrade under aerobic conditions .
  • Applications : Likely used in metal ligand systems requiring stable phosphorus-based coordination.

3-(1-(2',3'-Dimethoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-4-yl)benzoic Acid

  • Key Features :
    • A triazole ring replaces the phosphorus center.
    • Methoxy groups at the 2' and 3' positions of the biphenyl moiety .
  • Methoxy groups enhance lipophilicity, possibly improving blood-brain barrier penetration in medicinal contexts .

3-([1,1'-Biphenyl]-4-yl)propiolic Acid (CAS 32340-38-8)

  • Molecular Formula : C15H10O2
  • Key Difference : A propiolic acid (HC≡C–COOH) group replaces the phosphanyl-benzoic acid structure.
  • Implications :
    • The alkyne group enables participation in cycloaddition reactions (e.g., Huisgen click chemistry).
    • Reduced steric bulk compared to phosphorus-containing analogs, favoring use in synthetic intermediates .
  • Applications : Likely employed in polymer chemistry or as a building block for bioactive molecules .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group Notable Applications
3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid 61782-49-8 C25H19O2P 382.39 g/mol Phosphanyl (P–H) Catalysis, coordination chemistry
3-([1,1'-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid 62350-79-2 C25H19O3P 398.39 g/mol Phosphoryl (P=O) Stable metal ligands
3-(1-(2',3'-Dimethoxy-biphenyl)-triazol-4-yl)benzoic acid N/A Not provided Not provided Triazole, methoxy Orphan medicinal product
3-([1,1'-Biphenyl]-4-yl)propiolic acid 32340-38-8 C15H10O2 222.24 g/mol Propiolic acid (HC≡C–COOH) Click chemistry, synthesis

Research Findings and Functional Insights

  • Phosphanyl vs. Phosphoryl : The phosphanyl analog (CAS 61782-49-8) is more nucleophilic but less stable under oxidative conditions than its phosphoryl counterpart (CAS 62350-79-2). This makes the former suitable for transient catalytic cycles, while the latter is preferable in long-term applications .
  • Medicinal Potential: The triazole-containing compound () demonstrates the importance of heterocyclic groups in drug design, leveraging the triazole’s ability to engage in hydrogen bonding and π-π interactions .
  • Synthetic Utility : The propiolic acid derivative (CAS 32340-38-8) highlights the trade-off between structural simplicity and functional versatility, favoring its use in modular synthesis .

Biological Activity

3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid, identified by its CAS number 61782-49-8, is a phosphanyl compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The chemical formula of 3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid is C25H19O2PC_{25}H_{19}O_2P. Its structure features a biphenyl moiety linked to a phosphanyl group and a benzoic acid component, which may contribute to its biological activity through various mechanisms.

Anticancer Properties

Research has indicated that certain phosphanyl compounds exhibit significant anticancer activity. A study highlighted the efficacy of phosphanyl-ferrocenecarboxylic ligands in targeting cancer cells, suggesting that similar compounds could possess analogous properties . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of phosphanyl compounds generally relates to their ability to interact with cellular components such as proteins and nucleic acids. For instance, organophosphorus compounds (OPCs) like this one can inhibit enzymes involved in critical cellular processes. They have been shown to affect acetylcholinesterase activity, leading to increased levels of acetylcholine and subsequent neurotoxic effects .

Study on Enzyme Inhibition

A notable study assessed the inhibition potency of various organophosphorus compounds on carboxylesterases (CarbE). The findings revealed that these compounds could significantly inhibit CarbE activity, which plays a role in detoxifying harmful substances in the body . This inhibition could lead to increased toxicity and suggests careful consideration in therapeutic applications.

Protective Effects Against Oxidative Stress

Another research effort demonstrated that certain OPCs could protect against oxidative stress by stabilizing actin cytoskeleton integrity in intestinal cells. This protective effect was linked to the ability of these compounds to prevent actin oxidation and maintain epithelial barrier function . Such findings indicate potential therapeutic applications for 3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid in treating conditions like inflammatory bowel disease.

Comparative Analysis of Biological Activities

To better understand the biological activity of 3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid compared to other known phosphanyl compounds, a summary table is presented below:

Compound NameCAS NumberBiological ActivityMechanism of Action
3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid61782-49-8Anticancer potential; enzyme inhibitionInhibition of CarbE; apoptosis induction
Organophosphate AXXXXXXNeurotoxicity; enzyme inhibitionAcetylcholinesterase inhibition
Phosphanyl-Ferrocenecarboxylic LigandsXXXXXXAnticancer activityModulation of cell signaling pathways

Q & A

Q. Advanced

  • DFT calculations : Gaussian09 models HOMO/LUMO energies to assess nucleophilic attack susceptibility (e.g., ΔE = 3.2 eV) .
  • Molecular dynamics : AMBER simulations evaluate stability in lipid bilayers for drug delivery applications .
  • PubChem descriptors : Topological polar surface area (TPSA: 75 Ų) predicts membrane permeability .

How are derivatives of this compound tailored for specific research applications?

Q. Basic

  • Carboxylic acid functionalization : Esterification (e.g., methyl esters) improves lipid solubility for cellular uptake studies .
  • Phosphanyl substitution : Electron-withdrawing groups (e.g., -CF3_3) enhance oxidative stability .

Q. Advanced

  • Click chemistry : Azide-alkyne cycloaddition introduces fluorescent tags (e.g., BODIPY) for live-cell imaging .
  • Solid-phase synthesis : Immobilization on Wang resin enables high-throughput library generation .

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